6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide
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Overview
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thionation: The oxo group at the 2-position can be converted to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Amidation: The final step involves the coupling of the quinazoline derivative with N-cycloheptylhexanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using reducing agents like sodium borohydride.
Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the oxo group.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Quinazolines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its quinazoline core is of particular interest due to its versatility in synthetic organic chemistry.
Biology
Biologically, quinazoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly in inhibiting specific enzymes or pathways in pathogens or cancer cells.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Quinazoline derivatives have been investigated for their roles as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide would depend on its specific biological target. Generally, quinazoline derivatives act by inhibiting enzymes or receptors involved in critical cellular processes. For example, they may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
- 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide
Uniqueness
Compared to similar compounds, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide may exhibit unique biological activities due to the presence of the cycloheptyl group, which could influence its binding affinity and specificity towards biological targets. Additionally, the specific substitution pattern on the quinazoline core can significantly affect its chemical reactivity and pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
422288-22-0 |
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Molecular Formula |
C21H28BrN3O2S |
Molecular Weight |
466.44 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide |
InChI |
InChI=1S/C21H28BrN3O2S/c22-15-11-12-18-17(14-15)20(27)25(21(28)24-18)13-7-3-6-10-19(26)23-16-8-4-1-2-5-9-16/h11-12,14,16H,1-10,13H2,(H,23,26)(H,24,28) |
InChI Key |
UJTFWLMASYIZTA-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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